ethyl 3,4-dihydro-2H-pyran-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-4-3-5-10-6-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMSJVNTSXUOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,4 Dihydro 2h Pyran 5 Carboxylate and Analogues
Direct Synthetic Routes to Ethyl 3,4-Dihydro-2H-Pyran-5-Carboxylate
Direct synthetic routes to this compound are not extensively documented in the literature, suggesting that its preparation may often be approached through multi-step sequences or as part of a broader synthetic scheme. However, plausible direct methods can be inferred from established organic transformations.
A logical and direct approach to obtaining this compound is through the esterification of its corresponding carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid. While specific literature detailing this exact transformation is scarce, the principles of esterification are well-established. The synthesis of the carboxylic acid precursor can be achieved through methods such as the haloform cleavage of a suitable β-acyldihydropyran. For instance, heating β-acyldihydropyrans in boiling benzene (B151609) with aqueous potassium hydroxide (B78521) can yield 3,4-dihydro-2H-pyran-5-carboxylic acid nih.gov.
Once the carboxylic acid is obtained, it can be converted to the ethyl ester via several standard methods:
Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction with Alkyl Halides: The sodium salt of the carboxylic acid can be reacted with an ethyl halide, like ethyl iodide, to form the ester rsc.org.
Using Coupling Reagents: More modern methods employ coupling agents to facilitate the reaction between the carboxylic acid and ethanol under milder conditions.
Functionalization at the 5-position of a pre-existing 3,4-dihydro-2H-pyran ring to introduce a carboxylate group directly is a more challenging synthetic problem and is less commonly reported.
Convergent synthetic strategies, where different fragments of the target molecule are synthesized separately and then joined together, offer an efficient route to complex molecules. The hetero-Diels-Alder reaction is a powerful convergent strategy for the synthesis of 3,4-dihydro-2H-pyran rings. psu.edursc.org This [4+2] cycloaddition involves the reaction of a 1-oxabutadiene (an α,β-unsaturated carbonyl compound) with a dienophile (an alkene).
For the synthesis of this compound, a potential hetero-Diels-Alder approach would involve the reaction of an appropriate 1-oxabutadiene with an acrylate (B77674) dienophile. The reactivity in these inverse-electron-demand hetero-Diels-Alder reactions is enhanced by electron-withdrawing groups on the 1-oxabutadiene system. psu.edu While specific examples for the direct synthesis of the title compound via this method are not prevalent in the reviewed literature, the general applicability of this strategy is well-established for a wide range of substituted dihydropyrans. psu.edursc.org
For instance, cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone have been shown to produce functionalized 3,4-dihydro-2H-pyrans. rsc.org This highlights the potential of tailoring the diene and dienophile to achieve the desired substitution pattern on the dihydropyran ring.
Synthesis of Related Dihydropyran Carboxylates and Precursors
The synthesis of analogues of this compound and their precursors is well-documented, with various cyclization and condensation strategies being employed.
Base- and acid-catalyzed cyclization reactions are fundamental in the synthesis of dihydropyran rings.
Modern methods for constructing 3,4-dihydro-2H-pyrans include the reactions of phenols with carbonyl compounds nih.gov. Palladium-catalyzed intramolecular C–H oxygenation of phenols can lead to the formation of cyclic ethers, which can be precursors to dihydropyran systems.
A patented method describes the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds by reacting phenol (B47542) derivatives with γ-butyrolactone compounds under basic conditions to form an intermediate, which then undergoes acid-catalyzed cyclization nih.gov. This process involves the carbon adjacent to the oxygen on the five-membered lactone ring acting as an electrophile to attack the ortho position of the hydroxyl on the benzene ring, forming a new six-membered pyran ring and directly yielding the carboxylic acid functionality nih.gov.
The synthesis of dihydropyran-2-carboxylates can be achieved from γ-butyrolactone derivatives. For example, a Lewis acid-catalyzed ring-opening/cyclization of 2-methoxytetrahydrofuran (B50903) derivatives leads to γ-butyrolactones, which are key intermediates in the synthesis of lactone lignans (B1203133) organic-chemistry.org. Furthermore, the dehydrogenative cyclization of 1,4-butanediol (B3395766) over copper-based catalysts is a known route to γ-butyrolactone prepchem.com.
Alkylation and condensation reactions are versatile methods for the synthesis of substituted dihydropyrans. A prominent example is the synthesis of ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. One common approach involves a multi-component reaction, often a variation of the Knoevenagel condensation. nih.govresearchgate.netwikipedia.org
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration wikipedia.org. In the context of dihydropyran synthesis, this can be a key step in a domino reaction sequence. For instance, an indium(III)-catalyzed one-pot domino reaction has been reported for the synthesis of highly functionalized 4H-pyrans, where an intercepted-Knoevenagel adduct is crucial for achieving high chemoselectivity nih.govresearchgate.net.
A general procedure for synthesizing 4H-pyran derivatives involves the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a 1,3-dicarbonyl compound such as ethyl acetoacetate (B1235776), often in the presence of a base catalyst like piperidine (B6355638) nih.govchemicalbook.com.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Butyraldehyde, Malononitrile, Ethyl acetoacetate | Piperidine, Dimethylformamide, Room Temperature | Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate | 87% | nih.gov |
| Benzaldehyde, Malononitrile, Ethyl acetoacetate | Microwave irradiation, Solvent-free | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | - | chemicalbook.com |
| Ethylacetoacetate, α,β-ethylenic nitrile | Pyridine (B92270), Ethanol, Reflux | 2-amino-3-cyano-5-ethoxycarbonyl-4-isopropyl-6-methyl-4H-pyran | - | nih.gov |
Table 1: Examples of Condensation Reactions for the Synthesis of Dihydropyran Analogues.
Iodine has emerged as a mild and effective catalyst for various organic transformations, including the cyclization of unsaturated systems to form heterocyclic rings. Molecular iodine can catalyze the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature, offering a practical and environmentally friendly alternative to other methods organic-chemistry.org.
The mechanism often involves the electrophilic activation of a double or triple bond by iodine. For instance, iodine-mediated cyclization of tethered heteroatom-containing alkenyl or alkynyl systems is a versatile method for constructing various heterocycles nih.gov. While 5-exo cyclizations are generally favored according to Baldwin's rules, 6-endo cyclizations can also occur, particularly with specific substrates and conditions nih.govacs.org.
The 6-endo-trig cyclization of γ-alkenyl ketones can lead to the formation of dihydropyran rings. Although specific examples leading to this compound are not detailed in the provided search results, the general principle of iodine-catalyzed cyclization of unsaturated alcohols and ketones to form pyran rings is established nih.govresearchgate.net. For example, iodine-promoted cyclization of 2-alkynylanilines and related compounds can proceed via a 6-endo-digonal pathway to afford quinoline (B57606) derivatives nih.gov.
Reactions of α,β-Unsaturated Carbonyl Compounds with Vinyl Ethers
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, represents a powerful method for constructing the 3,4-dihydro-2H-pyran ring system. In this reaction, a 1-oxa-1,3-butadiene system (an α,β-unsaturated carbonyl compound) reacts with an electron-rich olefin (the dienophile), such as a vinyl ether. These reactions are typically classified as cycloadditions with inverse electron demand. psu.edu
The reactivity of the α,β-unsaturated carbonyl compounds in these cycloadditions is often low, necessitating high temperatures or high pressure to proceed. psu.edu However, reactivity can be enhanced by introducing electron-withdrawing substituents into the 1-oxa-1,3-butadiene system. psu.edu While various electron-rich enamines have been used, weaker dienophiles like enamides and enecarbamates, such as N-vinyl-2-oxazolidinone, have also been successfully employed. psu.edu
For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone in boiling toluene (B28343) yields 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans. nih.govrsc.org These reactions proceed with both regio- and diastereoselectivity, typically favouring the cis diastereoisomer. nih.govrsc.org
Table 1: Hetero-Diels-Alder Reaction of α,β-Unsaturated Carbonyls with N-vinyl-2-oxazolidinone psu.edunih.gov
| α,β-Unsaturated Carbonyl Compound | Dienophile | Product Type | Yield | Key Findings |
|---|---|---|---|---|
| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans | 37–65% | Reaction is regio- and diastereoselective; cis cycloadducts are the major products. nih.gov |
| 3-Phenylsulfonyl-3-buten-2-one | N-vinyl-2-oxazolidinone | cis and trans diastereoisomers of the corresponding dihydropyran | 37–65% | Demonstrates applicability to different unsaturated systems. nih.gov |
| 5-Arylidene-1,3-dimethylbarbituric acids | N-vinyl-2-oxazolidinone | 2H-Pyrano[2,3-d]pyrimidine-2,4(3H)-diones | 50–52% | Yields a mixture of the trans diastereoisomer and a product from the elimination of 2-oxazolidinone. psu.edursc.org |
Organocatalytic Synthesis Routes for Dihydropyran Carboxylates and Dihydropyran-2-ones
Organocatalysis has emerged as a pivotal tool for the synthesis of dihydropyran derivatives, offering mild reaction conditions and the ability to control stereochemistry. nih.govoist.jp These methods often involve cascade reactions, enabling the rapid construction of complex molecules from simple precursors. researchgate.net
N-Heterocyclic carbenes (NHCs) are highly versatile organocatalysts that can activate substrates like aldehydes through the formation of Breslow-type adducts and key intermediates such as the α,β-unsaturated acyl azolium. nih.govacs.org This activation strategy has been widely applied to the synthesis of 3,4-dihydropyran-2-ones and related derivatives through [4+2] and [3+3] cycloaddition pathways. nih.govmdpi.com
In a typical NHC-catalyzed process, an α,β-unsaturated aldehyde can be converted into a reactive homoenolate or an azolium enolate intermediate. nih.gov This intermediate can then react with a suitable coupling partner. For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, facilitated by a combination of NHC and a ruthenium catalyst, can produce chiral δ-lactones. nih.gov Similarly, NHC-catalyzed reactions between β-cyano-substituted α,β-unsaturated aldehydes and pyrazole-5-amines afford chiral pyrazole-functionalized cyanides with excellent enantioselectivity. acs.org
The versatility of NHC catalysis allows for the use of various substrates, including enals, enones, and α,β-unsaturated enol esters, to generate a diverse library of dihydropyranone structures. nih.govacs.org
Table 2: Examples of NHC-Catalyzed Dihydropyran Synthesis nih.govacs.org
| Substrates | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Enals and Enones | NHC catalyst K, Oxidant | Tetra-substituted tetralines | Broad scope | Highly stereoselective |
| α,β-Unsaturated aldehydes and 1,3-dicarbonyl compounds | NHC catalyst B, RuCl₃, NaOAc | Chiral δ-lactones | Not specified | Not specified |
| β-Cyano-substituted α,β-unsaturated aldehydes and 3-methyl-1-phenyl-1H-pyrazole-5-amine | Triazolium salt precursor (NHC) | Chiral pyrazole-functionalized cyanides | Good to excellent | Excellent |
The development of chiral organocatalysts is crucial for asymmetric synthesis, enabling the production of enantiomerically enriched dihydropyrans. nih.gov Beyond NHCs, other organocatalysts have proven effective.
A bifunctional C3 N,N'-dioxide organocatalyst has been successfully used in the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. nih.gov This method yields multifunctionalized chiral dihydropyrans with excellent yields (up to 99%) and high enantioselectivities (up to 99% ee). nih.gov
Phosphine-catalyzed [4+2] annulation is another effective strategy. Using allene (B1206475) ketones as C₂ synthons and β,γ-unsaturated α-keto esters as C₄ synthons, an L-threonine-derived bifunctional phosphine (B1218219) catalyst can produce 3,4-dihydropyrans in high yields with nearly perfect enantioselectivity. acs.org
Furthermore, proline and its derivatives are classic organocatalysts. youtube.com For example, pyrrolidine-3-carboxylic acid (β-proline) was identified as the best-performing catalyst for the one-pot reaction of pyruvates and aldehydes to generate dihydropyran derivatives as single diastereomers in good yields. oist.jp These organocatalytic domino reactions provide efficient routes to chiral dihydropyran structures that are valuable in medicinal chemistry. thieme-connect.com
Multicomponent Reaction Strategies for Dihydropyran Derivatives
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. rsc.org This strategy is highly efficient for rapidly building molecular complexity and is well-suited for the synthesis of dihydropyran derivatives. rsc.orgnih.gov
A common MCR for synthesizing pyran derivatives involves the reaction of an aromatic aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate. rsc.orgresearchgate.net For example, the synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved via a four-component reaction of aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate. rsc.org Various catalysts, including nano SiO₂ and silica-coated cobalt oxide nanocomposites, have been employed to facilitate these reactions, often under green conditions such as using water as a solvent or microwave irradiation, leading to excellent yields in very short reaction times. rsc.org
Another four-component reaction involves arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones to produce functionalized dihydropyridines, which share structural similarities and synthetic strategies with dihydropyrans. The classical Hantzsch reaction, for instance, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate. nih.govbeilstein-journals.org These protocols highlight the power of MCRs in generating diverse heterocyclic libraries. nih.gov
Table 3: Multicomponent Synthesis of Pyran and Related Heterocycles rsc.orgresearchgate.net
| Reactants | Catalyst | Solvent/Conditions | Product Type | Key Advantages |
|---|---|---|---|---|
| Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Nano SiO₂ | Water, 40s | Dihydropyrano[2,3-c]pyrazoles | Excellent yields, short reaction time, catalyst reusability. rsc.org |
| Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Co₃O₄ nanocomposite | Not specified | Dihydropyrano[2,3-c]pyrazoles | Efficient synthesis. rsc.org |
| Benzaldehyde, malononitrile, ethyl acetoacetate | p-Toluenesulfonic acid | Ethanol | 4H-Pyrans | Good to excellent yields. researchgate.net |
O-Alkylation and Alkylation Reactions
Alkylation reactions are fundamental for introducing specific side chains and for cyclization steps in the synthesis of dihydropyran rings. A notable example is the synthesis of methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. patsnap.comgoogle.com
This process involves two key steps:
Alkylation : 1-Bromo-3-chloropropane (B140262) is reacted with methyl acetoacetate in an alcoholic solvent like methanol (B129727). This step forms a haloketone intermediate. patsnap.comgoogle.com
O-Alkylation : The resulting haloketone undergoes an intramolecular O-alkylation upon treatment with a base, such as sodium methoxide (B1231860). This cyclization step yields the desired methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. patsnap.comgoogle.com
The reaction is typically performed by adding sodium methoxide powder to a solution of the reactants at a controlled temperature (e.g., 30-40°C) and then heating to reflux. patsnap.com The crude product is then purified by fractional distillation. google.com This method provides an improved and scalable process for this specific dihydropyran analogue. patsnap.comgoogle.com Selective O-alkylation is also a key strategy in modifying complex heterocyclic cores to produce diverse analogues for biological screening. nih.gov
Table 4: Synthesis of Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate patsnap.com
| Reactant 1 | Reactant 2 | Reagent/Solvent | Reaction Steps | Final Product |
|---|---|---|---|---|
| 1-Bromo-3-chloropropane | Methyl acetoacetate | Sodium methoxide / Methanol | 1. Alkylation to form haloketone. 2. Intramolecular O-alkylation (cyclization). | Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate |
Reactivity and Mechanistic Investigations of Dihydropyran Carboxylates
Electrophilic and Nucleophilic Character of the Dihydropyran Ring System
The dihydropyran ring in ethyl 3,4-dihydro-2H-pyran-5-carboxylate exhibits both electrophilic and nucleophilic characteristics, a duality that governs its reaction pathways. The electron-donating oxygen atom within the ring and the electron-withdrawing carboxylate group at the 5-position create a "push-pull" system. chim.it This electronic arrangement polarizes the double bond, rendering the C-6 position electron-deficient and thus electrophilic, while the C-5 position is comparatively electron-rich and can act as a nucleophilic center.
Any molecule, ion, or atom that is deficient in electrons can act as an electrophile. byjus.com Conversely, a nucleophile is a chemical species that donates an electron pair to form a chemical bond. youtube.comyoutube.com In the context of the dihydropyran ring, the polarization due to the ester group makes it a target for nucleophilic attack, while the inherent electron density of the double bond allows for electrophilic additions.
Addition Reactions
Addition reactions are a cornerstone of the reactivity of this compound, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.
Michael Addition Reactions
The electron-deficient nature of the β-carbon of the α,β-unsaturated ester system makes this compound an excellent Michael acceptor. chim.it In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org A variety of nucleophiles, including enolates, amines, and other soft nucleophiles, can participate in this 1,4-conjugate addition.
The general mechanism involves the attack of the nucleophile on the C-6 position, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the Michael adduct. The efficiency and stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org For instance, enantioselective Michael additions can be achieved using chiral catalysts. rsc.orgresearchgate.net
1,4-Addition Reactions with Nucleophiles
Beyond classic Michael donors, a broader range of nucleophiles can undergo 1,4-addition to the dihydropyran system. chim.it These reactions are fundamental to the synthetic utility of this scaffold. The regioselectivity of the nucleophilic attack (1,2-addition to the carbonyl versus 1,4-addition to the double bond) is influenced by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, preferentially undergo 1,4-addition. chim.it
The susceptibility of the dihydropyran ring to nucleophilic attack can also lead to ring-opening reactions, particularly with strong nucleophiles or under forcing conditions. nih.gov This reactivity provides a pathway to acyclic compounds with preserved functionality.
Cycloaddition Reactions (e.g., [4+2] cycloadditions, inverse-electron-demand hetero-Diels-Alder reactions)
The dihydropyran double bond can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. capes.gov.br However, due to the electron-rich nature of the vinyl ether double bond, it is particularly well-suited for inverse-electron-demand hetero-Diels-Alder (IEDDA) reactions. nih.govacs.org In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org
The this compound, with its electron-rich enol ether component, acts as the dienophile, reacting with electron-deficient dienes such as 1,2,4,5-tetrazines or α,β-unsaturated carbonyl compounds. nih.govresearchgate.net These reactions are powerful tools for the synthesis of highly substituted heterocyclic systems. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital interactions between the diene and the dienophile. acs.org The use of Lewis acid catalysts can enhance the reactivity and selectivity of these cycloadditions. nih.govorganic-chemistry.org
| Reaction Type | Reactants | Product Type | Key Features |
| Michael Addition | This compound, Nucleophile (e.g., enolate) | Michael Adduct | Forms a C-C bond at the β-carbon. wikipedia.org |
| 1,4-Addition | This compound, Nucleophile (e.g., cuprate) | 1,4-Adduct | Favored by soft nucleophiles. chim.it |
| IEDDA | This compound (dienophile), Electron-poor diene | Heterocyclic compound | Electron-rich dienophile reacts with an electron-poor diene. wikipedia.org |
Reactions with Organometallic Reagents (e.g., Grignard reagents)
The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), can proceed via different pathways depending on the reaction conditions and the nature of the Grignard reagent. chim.itorganic-chemistry.orgwikipedia.org Grignard reagents are strong nucleophiles and strong bases. masterorganicchemistry.comchemguide.co.uk
Typically, Grignard reagents add to the carbonyl group of esters in a 1,2-addition fashion. masterorganicchemistry.com This would involve the initial attack on the ester carbonyl, followed by the elimination of the ethoxide leaving group to form a ketone intermediate. A second equivalent of the Grignard reagent would then attack the newly formed ketone to yield a tertiary alcohol after acidic workup.
However, as mentioned earlier, 1,4-addition can also occur, particularly with softer organometallic reagents or under conditions that favor conjugate addition. chim.it The competition between 1,2- and 1,4-addition is a common feature in the reactions of α,β-unsaturated esters with organometallic reagents. For instance, in related systems, organolithium compounds (hard nucleophiles) tend to give 1,2-addition products, while organocuprates (soft nucleophiles) favor 1,4-addition. Grignard reagents often exhibit intermediate behavior. chim.it
| Reagent | Typical Addition Mode | Initial Product | Final Product (after workup) |
| Grignard Reagent (RMgX) | 1,2-Addition to ester | Ketone intermediate | Tertiary Alcohol |
| Organocuprate (R₂CuLi) | 1,4-Addition | Enolate | Saturated Ester |
Substitution Reactions
Substitution reactions on the dihydropyran ring of this compound are less common than addition reactions. The double bond is more prone to addition than substitution. However, under certain conditions, substitution can be achieved. For example, allylic substitution at the C-4 position could be envisioned under radical conditions.
Furthermore, reactions that proceed through a ring-opening and subsequent ring-closing mechanism can result in a formal substitution. wur.nl For instance, a nucleophilic attack leading to the opening of the dihydropyran ring, followed by a recyclization event, could lead to the incorporation of a new substituent into the heterocyclic core. nih.gov
Nucleophilic Substitution at the Ester Moiety
The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. These reactions involve the addition of a nucleophile to the electrophilic ester carbonyl carbon, followed by the elimination of an ethoxide leaving group to regenerate the carbonyl.
Common transformations include:
Hydrolysis: In the presence of acid or base catalysts and water, the ester can be hydrolyzed to the corresponding carboxylic acid, 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.
Transesterification: Reaction with a different alcohol (e.g., methanol) under acidic or basic conditions can exchange the ethyl group for another alkyl group, yielding a different ester.
Amidation: Amines can displace the ethoxy group to form the corresponding amide.
A related transformation highlighting the reactivity at this position is the haloform cleavage of β-acyldihydropyrans. For instance, treatment of a 5-trifluoroacetyl-3,4-dihydro-2H-pyran with sodium methoxide (B1231860) in methanol (B129727) results in cleavage of the C-C bond between the ring and the acetyl group, yielding mthis compound chim.it. This reaction proceeds through nucleophilic attack on the acetyl carbonyl, demonstrating the accessibility of the C5-substituent to nucleophilic reagents.
| Reaction Type | Nucleophile | Catalyst | Product |
| Hydrolysis | H₂O | H⁺ or OH⁻ | 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid |
| Transesterification | R'OH | H⁺ or R'O⁻ | Other alkyl 3,4-dihydro-2H-pyran-5-carboxylates |
| Amidation | R'NH₂ | (Heat) | N-substituted 3,4-dihydro-2H-pyran-5-carboxamide |
| Haloform Cleavage (related) | CH₃O⁻ | - | Mthis compound |
Oxidation and Reduction Pathways
The electron-rich double bond of the enol ether in dihydropyran systems is a prime target for oxidation. Photooxygenation, particularly with singlet oxygen (¹O₂), is a characteristic reaction for such alkenes. This process is typically initiated by a photosensitizer that absorbs light and transfers energy to ground-state triplet oxygen (³O₂), generating the highly reactive ¹O₂.
The reaction of singlet oxygen with the dihydropyran ring can proceed via two main pathways:
[4+2] Cycloaddition (Diels-Alder type): The enol ether acts as a diene, leading to the formation of an endoperoxide.
Ene Reaction: For alkenes with allylic hydrogens, ¹O₂ can react to form an allylic hydroperoxide.
[2+2] Cycloaddition: This pathway leads to the formation of a transient, high-energy 1,2-dioxetane (B1211799) intermediate. These dioxetanes are often unstable and can cleave to form two carbonyl compounds.
The photodegradation of complex molecules can be initiated by such oxidative processes, often involving molecular oxygen rsc.org. For catechins, which contain a dihydropyran heterocycle, oxidation is a key reaction, although it primarily targets the phenolic rings wikipedia.org. The initial products of photooxygenation, hydroperoxides and dioxetanes, are crucial intermediates that can lead to a variety of further transformations.
The carbonyl groups within this compound can be selectively reduced. While the ester is generally less reactive than a ketone or aldehyde, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
A milder reagent, sodium borohydride (B1222165) (NaBH₄), is often used for more selective reductions. Research on related β-carbonyl-substituted dihydropyrans shows that NaBH₄ selectively reduces the carbonyl group via a 1,2-addition mechanism to furnish the corresponding allylic alcohol, without affecting other parts of the molecule chim.it. Applying this to the title compound, the ester group would be reduced to a primary alcohol, yielding (3,4-dihydro-2H-pyran-5-yl)methanol. This transformation is valuable in synthetic chemistry, converting the ester into a versatile hydroxyl group.
| Reagent | Carbonyl Group Targeted | Primary Product | Reference |
| LiAlH₄ | Ester | (3,4-dihydro-2H-pyran-5-yl)methanol | libretexts.org |
| NaBH₄ | Ester/Ketone | (3,4-dihydro-2H-pyran-5-yl)methanol | chim.it |
| B₂H₆ | Carboxylic Acid/Ester | (3,4-dihydro-2H-pyran-5-yl)methanol | libretexts.org |
Rearrangement and Cascade Reactions in Dihydropyran Systems
The dihydropyran framework is a substrate for powerful rearrangement and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple precursors. acs.org A cascade reaction, or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.org
Substituted dihydropyrans, under acid catalysis, can undergo skeletal rearrangements. For example, ionization at the anomeric C-O bond can generate an allylic carbocation intermediate. This reactive species can be trapped by various nucleophiles present in the molecule, leading to diverse structural scaffolds. Depending on the substituents, dihydropyrans can be rearranged into highly functionalized isochroman (B46142) and dioxabicyclooctane skeletons. acs.org
Cascade reactions involving dihydropyrans are also prevalent. These can be initiated by various means, including enzymes, electrocatalysis, or organocatalysis, and often involve cycloadditions or cyclizations. nih.govresearchgate.netnih.gov For instance, a hetero-Diels-Alder reaction to form the dihydropyran ring can be followed by a semipinacol rearrangement in a one-pot sequence, demonstrating a powerful cascade approach to polycyclic systems. acs.org
Mechanistic Studies of Key Transformations
Density Functional Theory (DFT) Studies: Computational chemistry, particularly DFT, is a powerful tool for understanding the mechanisms of complex organic reactions. researchgate.net For reactions involving dihydropyran and related heterocycles, DFT calculations can be used to model transition state structures, calculate reaction energy barriers, and predict the chemo-, regio-, and stereoselectivity of a transformation. nih.govrsc.org For example, DFT has been used to study Hantzsch-like reactions that produce dihydropyridine (B1217469) derivatives, helping to select optimal reactants and rationalize product distributions by comparing the energies of different reaction pathways. nih.govrsc.org Such studies provide insights into the electronic structure of intermediates and the role of catalysts in lowering activation energies. mdpi.commdpi.com
Organometallic C-H Activation: The functionalization of otherwise inert C-H bonds using transition metal catalysts is a frontier in organic synthesis. researchgate.net Organometallic complexes can activate C-H bonds through several mechanisms, including oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation. rutgers.edunih.govbohrium.com While various metals like ruthenium, palladium, and iridium are commonly used, copper-catalyzed reactions are also of great interest. nih.gov In some proposed catalytic cycles, high-valent copper species, such as Cu(III), are invoked as key intermediates that facilitate the C-H bond cleavage and subsequent functionalization. These mechanistic studies are crucial for designing more efficient and selective catalysts for the synthesis and modification of complex molecules like dihydropyran derivatives.
Exciplex Formation: In photochemistry, an exciplex (excited state complex) is a transient complex formed between two different molecules, one in its electronic excited state and the other in its ground state. youtube.com Exciplex formation is a key step in many photochemical reactions, including photo-induced electron transfer. youtube.com For dihydropyrans, which can act as electron donors due to the enol ether moiety, interaction with an excited state of an electron-accepting molecule can lead to an exciplex. nih.gov The fate of the exciplex can vary; it may decay back to the ground state via fluorescence (often red-shifted compared to the monomer fluorescence) or undergo chemical reactions, such as the photodegradation pathways involving molecular oxygen. rsc.orgnih.gov Understanding exciplex dynamics is therefore essential for controlling the outcome of photochemical reactions involving dihydropyran systems.
Stereochemical Control and Selectivity in Catalytic Reactions
The ability to control stereochemistry is a critical aspect of modern organic synthesis, particularly for producing complex molecules like those containing the dihydropyran framework. In the synthesis of dihydropyran carboxylates and related structures, catalytic reactions are instrumental in achieving high levels of stereoselectivity, including both diastereoselectivity and enantioselectivity. beilstein-journals.org The strategic design of catalysts and reaction conditions allows for the selective formation of one stereoisomer over others. kaust.edu.sa
Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is a prominent strategy. nih.govyoutube.com This approach has been successfully applied to reactions forming dihydropyran rings, such as hetero-Diels-Alder reactions and Michael additions. butler.eduorganic-chemistry.org Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can differentiate between the prochiral faces of a substrate, leading to high enantioselectivity. youtube.com For instance, chiral N-heterocyclic carbenes (NHCs) have proven to be powerful organocatalysts in the synthesis of chiral dihydropyranones, achieving excellent yields and enantiomeric excesses (ee). nih.gov The versatility of NHCs allows for fine-tuning of their steric and electronic properties to optimize stereochemical outcomes. nih.gov
In hetero-Diels-Alder reactions, chiral Lewis acids can be used to activate dienophiles, lowering their Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction while controlling the facial selectivity. youtube.com Similarly, organocatalysts like chiral secondary amines can form chiral iminium ions with α,β-unsaturated aldehydes, which then undergo enantioselective cycloadditions. youtube.com The catalyst effectively blocks one face of the dienophile, directing the diene to attack from the less hindered face, thus establishing the desired stereochemistry. youtube.com
Diastereoselectivity is often controlled by directing substituents into thermodynamically favored positions, such as the equatorial position in a chair-like transition state, to minimize steric repulsion. mdpi.com In the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, exceptional diastereoselectivity has been achieved, yielding a single diastereomer with a trans configuration between substituents at the C2 and C4 positions. beilstein-journals.org The specific geometry of intermediates and the reaction pathway are crucial in dictating this outcome. nih.gov
The following table summarizes selected research findings on stereocontrolled catalytic reactions leading to dihydropyran derivatives.
| Catalyst System | Reaction Type | Substrates | Product Type | Selectivity | Reference |
| N-Heterocyclic Carbene (NHC) B / Cs₂CO₃ | [3+3] Annulation | Enals and β-phosphorylated enones | Phosphorylated δ-lactones | High yields (~90%), excellent ee (close to 99%) | nih.gov |
| Chiral NHC Catalyst A / iPr₂NEt | Intramolecular Cycloaddition | Enone and carboxylic acid precursors | Chiral dihydropyranones | Moderate to good yields (50-72%), excellent dr and ee | nih.gov |
| Cobaloxime Complex | Hetero-Diels-Alder | (3E)-1,3-pentadiene and various aldehydes | Cobaloxime-substituted dihydropyrans | Exo selective, diastereomerically pure | figshare.com |
| Rhodium / RR-dipamp | Asymmetric Hydrogenation | Prochiral alkene with an amide group | Chiral amino acid precursor (L-dopa) | 97.5:2.5 enantiomeric ratio, >99% yield | youtube.com |
| C₂-symmetric bis(oxazoline)-Cu(II) | Inverse-electron-demand hetero-Diels-Alder | α,β-Unsaturated acyl phosphonates and enol ethers | Substituted dihydropyrans | High diastereo- and enantioselectivity | organic-chemistry.org |
Role of Proposed Intermediates and Transition States in Reaction Pathways
Understanding the intermediates and transition states in the formation of dihydropyran carboxylates is fundamental to explaining reaction outcomes, including regioselectivity and stereoselectivity. mdpi.com Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide insights into the low-energy pathways that reactions preferentially follow. organic-chemistry.orgmdpi.comnih.gov
In many cycloaddition reactions, such as the Diels-Alder reaction, the process is concerted, proceeding through a single, cyclic transition state. masterorganicchemistry.com For the formation of dihydropyrans via a hetero-Diels-Alder reaction, the geometry of this transition state dictates the stereochemistry of the final product. Reactions often favor an endo transition state due to stabilizing secondary orbital interactions between the diene and the dienophile. youtube.com However, exo selectivity can also be achieved, as demonstrated in the cobaloxime-mediated hetero-Diels-Alder reactions. figshare.com The transition state in these cycloadditions involves the formation of two new C-C single bonds at a distance of approximately 2.1-2.2 Å. masterorganicchemistry.com
For stepwise reaction pathways, discrete intermediates are formed. In a diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans via a silyl-Prins cyclization, the proposed mechanism involves the formation of an oxocarbenium ion intermediate (III) from a homoallylic alcohol. mdpi.com This is followed by a 6-endo-dig cyclization to afford a silicon-stabilized cyclic intermediate (IV), which then undergoes desilylation. mdpi.com The high stereocontrol is attributed to a chair-like transition state where bulky substituents adopt a pseudoequatorial conformation to minimize steric strain. mdpi.com Computational studies for this reaction pathway indicate a very low energy barrier for the transition state of 2.7 kcal/mol. mdpi.com
In the synthesis of dihydropyrano[2,3-c]pyrazoles, a plausible mechanism involves several key intermediates. acs.org The reaction starts with the formation of a pyrazolone (B3327878) skeleton (4c), which then undergoes a Michael-type addition with a Knoevenagel adduct (2b) to yield a condensed intermediate (4e). acs.org Subsequent keto-enol tautomerization and intramolecular cyclization of this intermediate lead to the final dihydropyran ring system. acs.org
The table below outlines proposed intermediates and transition states for several reactions that produce dihydropyran rings.
| Reaction Type | Proposed Intermediate(s) | Transition State Characteristics | Key Findings | Reference |
| Silyl-Prins Cyclization | Oxocarbenium ion (III), silicon-stabilized cyclic intermediate (IV) | Chair-like conformation with pseudoequatorial substituents; calculated energy barrier of 2.7 kcal/mol | Stereocontrol is achieved through minimization of steric repulsion in the transition state. | mdpi.com |
| Diastereoselective Carboxamide Synthesis | 2,7-Dioxabicyclo[3.2.1]octane derivative (3) | Not explicitly detailed, but the bicyclic intermediate dictates the final diastereoselectivity. | The formation of a specific bicyclic intermediate is responsible for the high diastereoselectivity of the reaction. | beilstein-journals.orgnih.gov |
| NHC-Catalyzed Annulation | Breslow intermediate, unsaturated acyl triazolium intermediate (II) | Not explicitly detailed. | The reaction is initiated by the formation of a Breslow intermediate from the NHC and an aldehyde substrate. | acs.org |
| Hetero-Diels-Alder Reaction | Single, cyclic transition state | Endo preference due to secondary orbital interactions; C-C bond formation at ~2.1-2.2 Å. | Lewis acid catalysis can lower the LUMO energy of the dienophile, accelerating the reaction. | youtube.commasterorganicchemistry.com |
| Green Multicomponent Synthesis | Pyrazolone skeleton (4c), Knoevenagel adduct (2b), condensed Michael adduct (4e) | Not explicitly detailed. | The mechanism involves a cascade of reactions including Knoevenagel condensation and Michael addition. | acs.org |
Structural Elucidation and Conformational Analysis of Ethyl 3,4 Dihydro 2h Pyran 5 Carboxylate and Derivatives
Advanced Spectroscopic Characterization Techniques
Table 1: Representative ¹H and ¹³C NMR Data for Dihydropyran Derivatives Note: This table is a composite based on data from related structures and is intended to be illustrative of the types of signals expected.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.3 | ~14 |
| -CH₂- (ethyl) | ~4.2 | ~60 |
| C2-H₂ | ~4.1 | ~65 |
| C3-H₂ | ~2.4 | ~22 |
| C4-H₂ | ~2.1 | ~25 |
| C5 | - | ~110 |
| C6-H | ~7.0 | ~140 |
| C=O (ester) | - | ~165 |
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a compound like ethyl 3,4-dihydro-2H-pyran-5-carboxylate, the IR spectrum would be expected to show characteristic absorption bands. For the isomeric compound, ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a condensed phase IR spectrum is available. nist.gov Key absorptions for dihydropyran carboxylates typically include strong C=O stretching vibrations for the ester group around 1700-1750 cm⁻¹, C-O stretching bands, and C-H stretching and bending vibrations. In more complex derivatives, such as those with amino groups, N-H stretching vibrations would also be prominent. nih.gov
Table 2: Typical Infrared Absorption Frequencies for Dihydropyran Carboxylates
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | 1700 - 1750 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-O-C (Pyran Ether) | Stretch | 1050 - 1150 |
| C=C (Pyran) | Stretch | ~1650 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. For this compound, the molecular ion peak (M⁺) would be expected. Fragmentation patterns often involve the loss of the ethoxy group from the ester, or cleavage of the dihydropyran ring. While a specific mass spectrum for the title compound is not available in the provided sources, data for related compounds like ethyl 3,4-dihydro-2H-pyran-2-carboxylate is accessible. nih.gov For more complex pyran derivatives, the fragmentation can be initiated by the elimination of the ester group followed by further fragmentation of the heterocyclic ring system.
HPLC is a vital technique for assessing the purity of compounds and for isolating them from reaction mixtures. A reverse-phase (RP) HPLC method has been developed for the analysis of the related compound, ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The retention time of the compound is a key parameter for its identification and quantification.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the provided sources, the analysis of a closely related derivative, ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, offers significant insights into the structural motifs that can be expected. iucr.orgiucr.org
The crystal structure of ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate reveals a number of important intermolecular interactions that dictate the crystal packing. iucr.orgresearchgate.net The dihydropyran ring in this derivative adopts a half-chair conformation. iucr.org
C—H⋯O interactions are a type of weak hydrogen bond that play a significant role in stabilizing the crystal lattice. wikipedia.org In the aforementioned derivative, these interactions are observed to link molecules into chains. iucr.org
R₂¹(6) ring motifs are specific patterns of hydrogen bonds. In the crystal structure of ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, C—H⋯O interactions form an R₂¹(6) ring motif, which contributes to the formation of molecular chains along the c-axis. iucr.org
S(5) motifs are intramolecular hydrogen-bonding patterns. A short intramolecular O⋯O contact in the same derivative gives rise to an S(5) motif. iucr.orgresearchgate.net
These types of interactions are common in heterocyclic compounds and are crucial in determining their solid-state properties. nih.govresearchgate.net The study of these non-covalent interactions is essential for understanding the supramolecular chemistry of these compounds.
Hydrogen Bonding Network Analysis
The molecular structure of this compound and its derivatives features several hydrogen bond acceptor sites, primarily the oxygen atoms of the ester group (both carbonyl and ether linkages) and the endocyclic oxygen atom of the pyran ring. These sites facilitate the formation of various intra- and intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture in the solid state and influencing molecular conformation in solution.
In the crystal structures of related dihydropyran derivatives, hydrogen bonding plays a significant role in stabilizing the molecular packing. For instance, in functionalized 3,4-dihydro-2H-pyran-4-carboxamides, the conformation of the six-membered ring is stabilized by an intermolecular hydrogen bond of the C2–H2···O2 type. beilstein-journals.org Furthermore, these molecules can form centrosymmetric dimers through strong N–H···O=C hydrogen bonds. beilstein-journals.org While this compound lacks the amide proton for such strong interactions, the potential for weaker C–H···O interactions remains. Studies on similar heterocyclic systems, such as ethyl 4H-pyran-4-one-2-carboxylate, have revealed networks of weak C–H···O=C hydrogen bonds that link molecules into parallel planar ribbons. mdpi.com
The analysis of pyran-2,4-dione derivatives also highlights the stabilizing effect of intramolecular O···H hydrogen bonds. mdpi.com The presence of the ester functional group in this compound suggests its potential involvement in similar hydrogen bonding networks, which would significantly influence its crystal packing and physical properties.
| Interaction Type | Donor | Acceptor | Typical Role | Reference Example |
|---|---|---|---|---|
| Strong Intermolecular | N-H (Amide) | O=C (Carbonyl) | Dimer formation, crystal lattice stabilization | 3,4-dihydro-2H-pyran-4-carboxamides beilstein-journals.org |
| Weak Intermolecular | C-H (Ring) | O=C (Carbonyl) | Formation of molecular ribbons and sheets | Ethyl 4H-pyran-4-one-2-carboxylate mdpi.com |
| Weak Intermolecular | C-H (Ring) | O (Ring Ether) | Crystal packing stabilization | General observation in heterocyclic crystals |
| Intramolecular | O-H (Hydroxyl) | O=C (Carbonyl) | Conformational locking | Pyran-2,4-dione derivatives mdpi.com |
Conformational Preferences and Dynamics of the Pyran Ring
The 3,4-dihydro-2H-pyran ring is a six-membered heterocycle containing one double bond, which results in conformational properties distinct from saturated rings like cyclohexane. The presence of the sp²-hybridized carbon atoms (C5 and C6) removes two puckering variables, leading to more restricted conformational possibilities.
Six-membered rings are classically known for their chair conformation, which minimizes both angle and torsional strain. nih.gov However, for unsaturated rings like dihydropyran, the most stable conformations are typically non-chair forms. The introduction of a double bond flattens a portion of the ring, leading to common conformations such as the half-chair (or sofa) and the boat (or twist-boat).
In the half-chair conformation, four of the ring atoms are coplanar, while the other two are displaced on opposite sides of this plane. This arrangement is often the most stable for dihydropyran systems as it effectively alleviates torsional strain. For example, detailed studies on 2-substituted chromanes, which contain a dihydropyran ring fused to a benzene (B151609) ring, indicate a preference for a half-chair conformation where bulky substituents tend to occupy a pseudo-equatorial position to minimize steric hindrance. mdpi.com The boat conformation, where two atoms are out of the plane on the same side, is generally higher in energy but can be an important intermediate in the interconversion between half-chair forms. nih.gov The relative stability of these conformations is highly sensitive to the nature and position of substituents on the pyran ring.
| Conformation | Description | Relative Stability | Key Strain Factors |
|---|---|---|---|
| Half-Chair | Four atoms are coplanar; two are displaced on opposite sides. | Generally most stable | Minimized torsional strain |
| Boat | Four atoms are coplanar; two are displaced on the same side. | Less stable; often a transition state | Significant torsional and steric strain (flagpole interactions) |
| Planar | All six ring atoms in a single plane. | Highly unstable | Severe angle and torsional (eclipsing) strain |
Dihedral (or torsion) angles are the most definitive parameters for describing the precise conformation of a cyclic molecule. For the dihydropyran ring, the set of endocyclic dihedral angles quantifies the degree of puckering and distinguishes between conformations like the half-chair and boat.
Studies on substituted dihydropyran analogues provide valuable insight into how substituents modulate the ring's geometry. In an analysis of halogenated pyran analogues, it was found that the size of the halogen substituent significantly impacts the intra-annular torsion angles. beilstein-journals.org For instance, increasing the size of a halogen at the C4 position led to a systematic decrease in the C1–C2–C3–C4 torsion angle. beilstein-journals.org This deviation from an ideal geometry arises from repulsive forces between axial substituents. beilstein-journals.org
In chiral 2-substituted chromanes, the helicity of the dihydropyran ring is characterized by the torsion angle D(C8a-O1-C2-C3), with its sign indicating a P- (positive) or M- (negative) helicity. mdpi.com This single parameter effectively describes the twist of the half-chair conformation. For this compound, the ethyl carboxylate group at the sp²-hybridized C5 position is expected to have a less direct, but still significant, electronic and steric influence on the preferred pucker of the saturated portion of the ring (O1-C2-C3-C4).
| Torsion Angle | Idealized Pyran Ring | Trifluorinated Analogue | Trichloro Analogue | Tribromo Analogue |
|---|---|---|---|---|
| C1–C2–C3–C4 | -56.6 | -49.4 | -46.9 | -46.5 |
| C2–C3–C4–C5 | Not specified | -49.8 | -49.8 | -49.9 |
| C4–C5–O5–C1 | Not specified | 63.9 | 62.5 | 62.0 |
Collision Cross-Section Data for Structural Insights
Collision Cross-Section (CCS) is a physical property of an ion that reflects its size, shape, and charge distribution in the gas phase. Determined through ion mobility spectrometry (IMS), CCS data provides a valuable dimension of structural characterization, complementary to mass-to-charge ratio. This technique can distinguish between isomers and even different conformers of a molecule.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.08592 | 131.5 |
| [M+Na]⁺ | 179.06786 | 137.8 |
| [M-H]⁻ | 155.07136 | 134.2 |
| [M+NH₄]⁺ | 174.11246 | 150.4 |
| [M+K]⁺ | 195.04180 | 138.0 |
| [M+H-H₂O]⁺ | 139.07590 | 126.3 |
Computational Chemistry and Theoretical Modeling of Dihydropyran Carboxylates
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure of molecules. Among these methods, Density Functional Theory (DFT) has become a popular approach due to its balance of accuracy and computational efficiency. DFT is used to study the structural, electronic, and spectral properties of various organic molecules, including heterocyclic systems related to dihydropyran carboxylates. materialsciencejournal.orgdntb.gov.ua
In studies involving complex heterocyclic esters, DFT calculations, often using the B3LYP level of theory with a basis set like 6-311++G(d,p), are employed to predict molecular properties. materialsciencejournal.org These calculations can determine the distribution of electrons within the molecule, which is crucial for predicting its reactivity. nih.gov For instance, by analyzing the electronic properties, researchers can identify which parts of the molecule are more likely to participate in chemical reactions. The insights gained from these theoretical investigations are often validated by comparing them with experimental data, such as spectroscopic results. materialsciencejournal.org
Theoretical studies on related pyran systems have successfully used DFT to analyze various reactivity descriptors, molecular electrostatic potential (MESP), and thermodynamic functions, providing a comprehensive picture of the molecule's chemical behavior. materialsciencejournal.org The application of these computational techniques allows for the prediction of how dihydropyran carboxylates will interact with other reagents and under different conditions.
Geometry Optimization and Energy Minimization Studies of Molecular Structures
A critical step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization or energy minimization. This process involves calculating the potential energy of a molecule for various atomic arrangements until the lowest energy conformation is found. For heterocyclic compounds, DFT methods are frequently used to establish the most stable structure by calculating parameters like bond lengths and bond angles. materialsciencejournal.orgnih.gov
Table 1: Representative Theoretical Structural Parameters for a Dihydropyran-like Ring System Note: This table is illustrative, based on typical values found in computational studies of similar heterocyclic compounds.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C=C | ~1.34 Å |
| C-O (in ring) | ~1.37 Å | |
| C-C (single) | ~1.52 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle | C-O-C | ~118° |
| O-C-C | ~120° | |
| C-C-C | ~114° |
Transition State Modeling and Reaction Pathway Prediction
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By modeling the transition state—the highest energy point along a reaction coordinate—researchers can predict the feasibility and pathway of a chemical transformation. pku.edu.cn DFT calculations are used to locate and characterize the geometry and energy of transition states, providing critical information about the reaction's activation energy.
For reactions involving dihydropyran derivatives, such as cycloadditions or disproportionations, quantum-chemical modeling can map out the entire energy profile. researchgate.netnih.gov This involves calculating the energies of reactants, transition states, intermediates, and products. pku.edu.cn For example, a study on the disproportionation of a dihydropyran carbaldehyde used semi-empirical methods to model the reaction mechanism, identifying two possible pathways and their respective transition states. researchgate.net Such analyses help determine whether a reaction is controlled by kinetics (the height of the energy barrier) or thermodynamics (the relative stability of the products). pku.edu.cn These predictive models are crucial for designing new synthetic routes and optimizing reaction conditions.
Table 2: Illustrative Reaction Energy Profile Data Note: The values are hypothetical examples representing typical outputs from reaction pathway modeling.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (TS1) | +25.4 |
| 3 | Intermediate | -5.2 |
| 4 | Transition State 2 (TS2) | +15.8 |
| 5 | Products | -18.7 |
Charge Distribution and Frontier Molecular Orbital (FMO) Analysis in Reaction Systems
Understanding the electronic landscape of a molecule is key to predicting its chemical reactivity. Charge distribution analysis reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. materialsciencejournal.org
In computational studies of pyran derivatives, FMO analysis is used to understand intermolecular charge transfer and identify reactive sites. nih.gov The energies and distributions of the HOMO and LUMO can predict how the molecule will interact with other species in a reaction. This type of analysis is fundamental for explaining the outcomes of chemical reactions and for designing molecules with specific electronic properties. materialsciencejournal.orgresearchgate.net
Table 3: Example Frontier Molecular Orbital (FMO) Properties Note: This table presents typical data obtained from FMO analysis of heterocyclic esters.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.20 |
| Chemical Hardness (η) | 2.83 |
| Electronegativity (χ) | 4.03 |
Applications in Advanced Organic Synthesis and Material Precursors
Role as Versatile Synthetic Intermediates for Diverse Chemical Transformations
Ethyl 3,4-dihydro-2H-pyran-5-carboxylate serves as a highly adaptable building block in organic chemistry. Its structure, featuring a dihydropyran ring and an ethyl carboxylate group, allows for a multitude of chemical modifications. This versatility enables chemists to introduce a wide array of functional groups and construct complex molecular architectures. The reactivity of the double bond and the ester functionality are key to its utility in a variety of synthetic transformations, making it an invaluable tool for creating novel compounds with potential applications in pharmaceuticals and materials science.
Precursors for Complex Heterocyclic Systems and Bioactive Scaffolds
The dihydropyran framework of this compound is a common motif in numerous biologically active natural products and synthetic compounds. orientjchem.org This makes it an excellent starting material for the synthesis of complex heterocyclic systems and bioactive scaffolds. orientjchem.org The ability to readily modify its structure allows for the creation of diverse libraries of compounds for drug discovery and development.
Synthesis of Pyrano[2,3-b]pyridine Derivatives
Pyrano[2,3-b]pyridines are a class of fused heterocyclic compounds that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai this compound can be utilized as a key starting material in the multi-step synthesis of these important derivatives. ontosight.ai The synthesis often involves condensation and cyclization reactions to construct the fused pyridine (B92270) ring onto the pyran framework. ontosight.ai
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound | Multi-step synthesis including condensation and cyclization | Pyrano[2,3-b]pyridine derivatives | ontosight.ai |
Formation of 3,4-Dihydropyridin-2(1H)-ones and Related Heterocycles
3,4-Dihydropyridin-2(1H)-ones are important heterocyclic scaffolds found in many natural products and pharmacologically active compounds. researchgate.net this compound can be a precursor in the synthesis of these molecules. nih.gov One approach involves a four-component reaction with arylamines, acetylenedicarboxylate, and aromatic aldehydes, where the key step is a Michael addition of an in-situ formed enamino ester. acs.org
| Reactants | Key Reaction Step | Product | Reference |
| This compound precursor, Arylamines, Acetylenedicarboxylate, Aromatic Aldehydes | Michael addition of in-situ formed enamino ester | 3,4-Dihydropyridin-2(1H)-ones | nih.govacs.org |
Construction of Furo-pyranone Frameworks
Furo-pyranone frameworks are present in a variety of natural products and are of interest due to their potential biological activities. The synthesis of these fused ring systems can be achieved through multi-step sequences. While direct synthesis from this compound is not explicitly detailed, related pyranone derivatives serve as powerful building blocks for constructing such frameworks through reactions like intramolecular C-C or O-C bond formation. researchgate.net For instance, the coupling of aromatic aldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol can lead to the formation of hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives. rsc.org
Application in Hydroxyl Protecting Group Chemistry (for general dihydropyran derivatives)
Dihydropyran (DHP) is widely used to introduce the tetrahydropyranyl (THP) protecting group for alcohols. organic-chemistry.orgsigmaaldrich.com This protection is achieved by reacting the alcohol with DHP under acidic conditions. organic-chemistry.org The resulting THP ether is stable under a variety of conditions, including strongly basic media, organometallic reagents, and hydrides. organic-chemistry.org Deprotection is typically accomplished through acidic hydrolysis. organic-chemistry.orgresearchgate.net This methodology is a cornerstone of multi-step organic synthesis, allowing for the selective reaction of other functional groups within a molecule. rsc.org
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst organic-chemistry.org | Strongly basic conditions, organometallics, hydrides organic-chemistry.org | Acidic hydrolysis organic-chemistry.orgresearchgate.net |
Strategic Building Blocks for Carbon-Carbon Bond Formation (e.g., via Michael Addition and cascade reactions)
This compound and its derivatives are valuable substrates for carbon-carbon bond formation, a fundamental process in organic synthesis. The electron-withdrawing carboxylate group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. nih.gov This reactivity allows for the addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds and the construction of more complex molecular structures. nsf.gov Furthermore, these Michael addition products can often undergo subsequent intramolecular reactions, leading to cascade or domino reaction sequences that rapidly build molecular complexity. nih.gov
Methodologies for Stereoselective Synthesis of Chiral Compounds
The dihydropyran scaffold is a common motif in a wide array of natural products and biologically active molecules. Consequently, the development of stereoselective methods to synthesize chiral compounds from precursors like this compound is of paramount importance in synthetic organic chemistry. While direct asymmetric syntheses starting from this specific ester are not extensively documented in readily available literature, the broader class of dihydropyrans serves as a platform for various stereoselective transformations. These general strategies can be adapted to derivatives of this compound to achieve high levels of stereocontrol.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated systems. Chiral amines, for instance, can activate unsaturated aldehydes and ketones towards enantioselective additions. Although not directly applied to this compound in the available research, similar substrates have been successfully employed in organocatalytic Michael additions and Diels-Alder reactions to generate chiral dihydropyran derivatives with excellent enantiomeric excesses.
Another prominent strategy involves the use of chiral Lewis acids to catalyze cycloaddition reactions. These catalysts can effectively control the facial selectivity of the reaction between a diene and a dienophile, leading to the formation of chiral cyclohexene (B86901) and dihydropyran rings. The ester functionality in this compound can act as a coordinating site for the Lewis acid, influencing the stereochemical outcome of subsequent reactions on the dihydropyran ring.
Furthermore, substrate-controlled diastereoselective reactions are a viable approach. By introducing a chiral auxiliary to the dihydropyran ring, typically through modification of the ester group, it is possible to direct the approach of a reagent from a less sterically hindered face, thereby inducing chirality. Subsequent removal of the auxiliary provides the desired chiral product.
| Methodology | Catalyst/Reagent Type | Potential Chiral Transformation | Key Principle |
| Organocatalysis | Chiral secondary amines (e.g., prolinol derivatives) | Enantioselective Michael addition to the double bond | Formation of a chiral enamine intermediate that directs the stereoselective attack of a nucleophile. |
| Chiral Lewis Acid Catalysis | Chiral metal complexes (e.g., BINOL-derived catalysts) | Enantioselective Diels-Alder or hetero-Diels-Alder reactions | Coordination of the Lewis acid to the carbonyl group, creating a chiral environment that dictates the stereochemical outcome of the cycloaddition. |
| Substrate-Controlled Diastereoselection | Chiral auxiliaries attached to the ester group | Diastereoselective epoxidation, dihydroxylation, or cyclopropanation of the double bond | The bulky chiral auxiliary blocks one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. |
Contributions to the Development of Novel Functional Materials
The reactivity of the double bond and the presence of the ester group in this compound make it a promising monomer for the synthesis of novel functional polymers. The parent compound, 3,4-dihydro-2H-pyran, has been utilized in the synthesis of polymers with interesting properties, suggesting that its carboxylated derivative could lead to materials with enhanced functionalities.
One area of potential application is in the development of biodegradable polymers. The ester linkage in the side chain of a polymer derived from this compound could be susceptible to hydrolysis, potentially leading to biodegradable materials. Furthermore, the pyran ring itself can be a site for enzymatic or chemical degradation.
The ester group also provides a convenient handle for post-polymerization modification. After polymerization of the dihydropyran ring, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality can then be used to attach a variety of other molecules, such as drugs for controlled release applications, or functional dyes for sensory materials. This versatility allows for the tuning of the polymer's properties for specific applications.
Research on the copolymerization of 3,4-dihydro-2H-pyran with other monomers, such as maleic anhydride, has shown the potential to create polymers with unique thermal and mechanical properties. The incorporation of the this compound monomer into such polymer chains could introduce additional functionality and control over the material's characteristics.
| Material Type | Role of this compound | Potential Functional Properties |
| Biodegradable Polymers | Monomer with a hydrolyzable ester side chain | Controlled degradation, biocompatibility |
| Functionalized Polymers | Precursor monomer for post-polymerization modification | Drug delivery, sensory applications, tunable solubility |
| Copolymers | Co-monomer to tailor polymer properties | Modified thermal stability, mechanical strength, and chemical resistance |
While direct and extensive research specifically detailing the use of this compound in these advanced applications is not widely reported, the foundational chemistry of dihydropyrans and functionalized monomers strongly supports its potential in these cutting-edge fields of organic synthesis and material science. Further investigation into the specific reactivity and polymerization behavior of this compound is warranted to fully unlock its capabilities.
Derivatives and Analogues of Ethyl 3,4 Dihydro 2h Pyran 5 Carboxylate
Structural Modifications at the Pyran Ring
Modifications to the pyran ring, including the introduction of alkyl, oxo, or halogen substituents, significantly influence the electronic and steric characteristics of the molecule.
A notable example of an alkyl-substituted derivative is ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. This compound, with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.208 g/mol , features a methyl group at the 6-position of the dihydropyran ring. chemsynthesis.com The synthesis of related 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives has been achieved through one-pot multi-component reactions, which are recognized for their efficiency, use of readily available starting materials, and reduced reaction times. researchgate.netresearchgate.net The pyran ring in these types of compounds often adopts a boat conformation. researchgate.net
The introduction of an oxo group transforms the dihydropyran into a dihydropyranone. An example is ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, with the molecular formula C₁₆H₁₈O₄. iucr.org This compound can be synthesized from ethyl benzoylacetate and 3-methylbut-2-enoyl chloride in the presence of calcium chloride and triethylamine. iucr.org The resulting product can be purified by silica-gel column chromatography. iucr.org X-ray crystallography reveals that the pyranone ring system in this molecule forms a significant dihedral angle with the phenyl group. iucr.org In the crystal structure, the molecules are linked into chains by C—H⋯O interactions. iucr.org The six-membered central pyran ring in this derivative adopts a half-chair conformation. iucr.org
Halogenation of the dihydropyran ring introduces reactive sites for further functionalization. While specific examples of halogenated ethyl 3,4-dihydro-2H-pyran-5-carboxylate are not detailed in the provided context, the general reactivity of dihydropyrans suggests that halogens can be introduced. For instance, the addition of hydrochloric or hydrobromic acid to the double bond of dihydropyran yields 2-halotetrahydropyrans. sigmaaldrich.com These intermediates are useful for preparing 2-substituted tetrahydropyrans. sigmaaldrich.com Chlorine and bromine can also add across the double bond to form 2,3-dihalo derivatives, where the halogen at the 2-position is more reactive. sigmaaldrich.com Decarboxylative halogenation is a known method for converting carboxylic acids into organic halides, which could be a potential route for synthesizing halogenated derivatives from the corresponding carboxylic acid. acs.org
Modifications of the Ester Group
The ester group of this compound is a versatile handle for creating a variety of derivatives, including other esters and the parent carboxylic acid.
Transesterification or direct synthesis can yield the corresponding methyl ester, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. An improved process for the preparation of this compound involves the O-alkylation of a haloketone intermediate with sodium methoxide (B1231860). google.comgoogle.com The haloketone is prepared by alkylating 1-bromo-3-chloropropane (B140262) with methylacetoacetate. google.comgoogle.com The final product can be purified by fractional distillation. google.comgoogle.com This methyl ester serves as an important intermediate in synthetic chemistry. google.com
Hydrolysis of the ethyl ester leads to the formation of 3,4-dihydro-2H-pyran-5-carboxylic acid. The corresponding 6-methyl derivative, 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, is also a known compound. sigmaaldrich.com The synthesis of tetrahydropyran-4-carboxylic acid has been achieved through methods that avoid high reaction temperatures and improve upon lower-yield processes. google.com These carboxylic acids can be further converted into other derivatives, such as acid halides, by reacting with a halogenating agent. google.com
Table of Compounds
Other Alkyl Ester Analogues
Beyond the ethyl ester, the core structure of 3,4-dihydro-2H-pyran-5-carboxylate can be modified by varying the alkyl group of the ester functionality. These analogues are valuable for fine-tuning the physical and chemical properties of the molecule and as intermediates in various synthetic pathways. The synthesis of these analogues often follows similar principles to that of the ethyl ester, typically involving the cyclization of a precursor containing the desired alkyl acetoacetate (B1235776).
A notable example is the methyl analogue, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. An improved process for its preparation involves a two-step sequence. google.com The first step is the alkylation of 1-bromo-3-chloropropane with methyl acetoacetate to produce an intermediate haloketone. google.com In the second step, this haloketone undergoes O-alkylation with sodium methoxide, which results in cyclization to form the target dihydropyran ring structure. google.com This method provides a clear route to this specific analogue, which can serve as a key intermediate in the synthesis of other compounds, such as 6-chlorohexanone, a component in the preparation of the pharmacologically active compound pentoxifylline. google.com
The properties and applications of these analogues are closely related to the parent ethyl ester, but the change in the alkyl group can influence factors such as solubility, boiling point, and reaction kinetics.
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C9H14O3 | 10226-28-5 sielc.comnih.gov |
| Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | C8H12O3 | Not specified |
Annulated and Fused Dihydropyran Systems in Synthetic Contexts
The dihydropyran motif is a common structural feature in a vast array of complex natural products. Consequently, numerous synthetic strategies have been developed to construct dihydropyran rings that are annulated (fused) to other cyclic systems. These fused systems are crucial building blocks in the total synthesis of biologically active molecules.
Several modern synthetic methodologies are employed to create these intricate architectures:
Ring-Closing Metathesis (RCM): This powerful reaction has found significant application in the synthesis of polyether natural products. The direct formation of 3,4-dihydro-2H-pyrans by RCM involves using an enol ether of a bishomoallylic alcohol as the substrate. rsc.org This strategy allows for the creation of fused tetrahydropyran (B127337) systems, which are key components of natural products such as (-)-dysiherbaine and mucocin. rsc.org
Palladium-Catalyzed Reactions: Intramolecular Heck reactions and C-H bond functionalization provide an efficient method for constructing fused pyran rings. espublisher.comespublisher.com This palladium-catalyzed cyclization of substrates like O-allylated ethers can also be extended to synthesize benzopyran systems, which are prevalent in many natural and synthetic products with a wide range of applications. espublisher.comespublisher.com
Cycloaddition Reactions: A three-step procedure utilizing a [4+2]-cycloaddition of 5-alkenoxy substituted oxazoles has been developed to access fused dihydropyrano(furano)pyridines. nih.gov This method offers a rapid and inexpensive route to pharmacologically valuable fused pyridines. nih.gov
Base-Mediated Annulation: A newer method involves the base-mediated cyclization and auto-oxidation of bis-allenoates. rsc.org This process, conducted under mild conditions, provides access to a wide range of structurally diverse fused-pyran derivatives, including cyclohexane-fused pyran systems. rsc.org
These synthetic strategies highlight the versatility of the dihydropyran core in constructing complex, polycyclic molecules. The resulting fused systems, such as dihydropyrano[4,3-b]pyrans and benzofuran-fused dihydropyranones, are important scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov
| Synthetic Method | Resulting Fused System | Reference |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Fused tetrahydropyrans in polyether natural products | rsc.org |
| Palladium-Catalyzed Heck Reaction | Fused pyran and benzopyran rings | espublisher.comespublisher.com |
| [4+2] Cycloaddition | Dihydropyrano(furano)pyridines | nih.gov |
| Base-Mediated Annulation | Cyclohexane-fused pyran derivatives | rsc.org |
2H-Pyran-2-Carboxylate Isomers and their Distinctions
A key constitutional isomer of this compound is ethyl 3,4-dihydro-2H-pyran-2-carboxylate . While both molecules share the same molecular formula (C8H12O3), the position of the ethyl carboxylate group on the dihydropyran ring leads to significant differences in their chemical structure, stability, and synthetic utility. nih.gov
The primary distinction lies in their electronic structure. The 5-carboxylate isomer is a vinylogous ester, where the ester group is in conjugation with the double bond of the pyran ring. This conjugation provides significant electronic stabilization to the molecule. In contrast, the 2-carboxylate isomer has the ester group attached to a saturated carbon (C2), which is adjacent to the ring oxygen, forming a structure akin to an acetal. nih.gov The double bond in this isomer is located between C4 and C5 and is not conjugated with the ester.
Research has indicated that the presence of an electron-withdrawing group, such as an ester, at the C5 position is fundamental for the stability of the 2H-pyran ring. nih.gov This stabilizing effect is absent in the 2-carboxylate isomer, making it potentially more susceptible to ring-opening reactions. nih.gov
The different positioning of the functional group also dictates its synthetic applications. Derivatives of the 2-carboxylate isomer, such as 3,4-dihydro-2H-pyran-2-carboxaldehyde, are valuable synthetic intermediates. nih.gov This aldehyde has been used in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists, demonstrating the utility of functionalization at the C2 position for creating pharmacologically active compounds. nih.gov
| Property | This compound | Ethyl 3,4-dihydro-2H-pyran-2-carboxylate |
|---|---|---|
| Structure Type | Vinylogous Ester (Conjugated) | Acetal-like Ester (Non-conjugated) |
| Molecular Formula | C8H12O3 | C8H12O3 nih.gov |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol nih.gov |
| CAS Number | 6054-99-5 | 83568-11-0 nih.gov |
| Key Feature | Ester at C5 provides electronic stabilization to the ring system nih.gov | Derivatives (e.g., aldehyde) are useful in medicinal chemistry synthesis nih.gov |
Catalysis in Dihydropyran Carboxylate Chemistry
Organocatalysis
Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, providing a metal-free alternative for the construction of complex molecular architectures. nih.gov In the realm of dihydropyran chemistry, organocatalysts have been instrumental in developing novel synthetic routes under mild conditions, often with high yields and stereoselectivity. rsc.org
N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts widely used in the synthesis of 3,4-dihydropyran-2-ones and related derivatives through various cycloaddition strategies. mdpi.com The catalytic cycle of NHCs in these transformations is characterized by their ability to induce umpolung, or polarity inversion, of carbonyl compounds. organic-chemistry.org
The mechanism typically begins with the deprotonation of an azolium salt precursor to generate the nucleophilic NHC. researchgate.net This NHC then attacks an electrophilic substrate, such as an aldehyde, to form a primary adduct. researchgate.net A key step in the catalytic cycle is the formation of the Breslow intermediate , an enaminol species that acts as a nucleophilic acyl anion equivalent. researchgate.netmorressier.com This intermediate can then react with various electrophiles. In the context of dihydropyran synthesis, the Breslow intermediate can evolve into a homoenolate or an α,β-unsaturated acylazolium species, which are key reactive intermediates in [4+2] and [3+3] annulation reactions to form the dihydropyran ring. mdpi.com The versatility of NHC catalysis stems from the wide range of substrates that can be activated, including aldehydes, ketones, and carboxylic acid derivatives. mdpi.com
Several bases are often employed in conjunction with NHC catalysts to facilitate the initial deprotonation of the azolium salt. Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and cesium carbonate (Cs₂CO₃). mdpi.comniscpr.res.in
Lewis Acid Catalysis (e.g., ZnCl₂, AlCl₃, FeCl₃, LiCl, ZrCl₄)
Lewis acids are effective catalysts for various transformations leading to dihydropyran structures by activating substrates towards nucleophilic attack or by promoting cycloaddition reactions.
Ferric Chloride (FeCl₃) : A mild and catalytic method for the synthesis of 3,4-dihydro-2H-pyrans has been developed using iron(III) chloride. This method involves the transformation of aryl- and alkyl-β-diketones and provides a gentle alternative to protocols that require stoichiometric reagents and harsh conditions. nih.govsci-hub.st
Zirconium Tetrachloride (ZrCl₄) : Zirconium tetrachloride, particularly when immobilized on a support like Arabic Gum (ZrCl₄@Arabic Gum), has been used as a heterogeneous and recyclable Lewis acid catalyst for the synthesis of dihydropyran derivatives. These reactions are often performed under solvent-free conditions through multi-component reactions of aldehydes, malononitrile, and ethyl acetoacetate (B1235776), offering high efficiency and short reaction times. ajchem-a.comajchem-a.com
Lithium Chloride (LiCl) : In some NHC-catalyzed reactions for the synthesis of dihydropyranones, lithium chloride is employed as a Lewis acid co-catalyst. It can enhance the reaction by coordinating with the substrates or intermediates, thereby influencing the stereochemical outcome and reaction rate. mdpi.comniscpr.res.in
The table below summarizes the application of various Lewis acids in the synthesis of dihydropyran derivatives.
| Lewis Acid | Reactants | Product Type | Key Features |
| FeCl₃ | α-Alkylated 1,3-dicarbonyls | 3,4-Dihydro-2H-pyrans | Mild, catalytic conditions. nih.govsci-hub.st |
| ZrCl₄ | Aldehydes, malononitrile, ethyl acetoacetate | 6-Amino-4H-pyran-3-carboxylates | Heterogeneous, recyclable catalyst, solvent-free. ajchem-a.comajchem-a.com |
| LiCl | α,β-Unsaturated carboxylic acids, 1,3-dicarbonyl compounds | Chiral dihydropyranones | Used as a co-catalyst with NHCs. mdpi.comniscpr.res.in |
Brønsted Acid Catalysis (e.g., sulfuric acid, trifluoromethanesulfonic acid, p-toluenesulfonic acid, boron trifluoride etherate)
Brønsted acids are fundamental catalysts in organic synthesis and have been applied to the formation of dihydropyran rings through various mechanisms, including cyclization and condensation reactions.
Sulfuric Acid (H₂SO₄) : Sulfuric acid, especially when adsorbed onto silica (B1680970) gel, serves as an efficient heterogeneous catalyst for the tetrahydropyranylation of alcohols with 3,4-dihydro-2H-pyran, a reaction that forms the related tetrahydropyran (B127337) ether linkage. niscpr.res.in This supported catalyst system offers advantages in terms of ease of handling and separation. mdpi.comniscpr.res.innih.gov
Trifluoromethanesulfonic Acid (TfOH) : This powerful Brønsted acid is effective in promoting Prins cyclization reactions to form dihydropyran structures. rsc.orgresearchgate.net For example, it mediates the cyclization of homopropargylic alcohols with aldehydes to yield 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates with high regioselectivity. rsc.org Its high protonating power makes it a versatile catalyst for generating cationic intermediates in various organic transformations. researchgate.net
p-Toluenesulfonic Acid (p-TSA) : This solid, non-volatile acid is a common catalyst in organic synthesis. It has been employed in reactions such as the Cannizzaro reaction of dihydropyran aldehydes, which are structurally related to the target carboxylate. researchgate.net
Boron Trifluoride Etherate (BF₃·OEt₂) : While often acting as a Lewis acid, BF₃·OEt₂ can also serve as a source of Brønsted acidity. It has been used to catalyze the cycloaddition of 2H-azirine-3-carboxylates with dienes, a reaction that can lead to precursors for complex heterocyclic systems. lookchem.com
Base Catalysis (e.g., potassium hydride, sodium carbonate, potassium carbonate, triethylamine, piperidine (B6355638), DMAP, DIPEA, DABCO, K₂CO₃, NaOAc)
Bases play a crucial role in dihydropyran chemistry, acting either as primary catalysts for condensation reactions or as essential co-catalysts in other systems, such as organocatalysis, by generating nucleophilic species.
Potassium Hydride (KH) : As a powerful, non-nucleophilic base, potassium hydride is used for deprotonation in various organic reactions. thieme-connect.degoogle.com It can facilitate reactions such as intramolecular Michael additions following fragmentation, which can be a route to cyclic structures. thieme-connect.de
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) : These inorganic bases are widely used in the synthesis of chromene and pyran derivatives. researchgate.netnih.govresearchgate.net For instance, anhydrous potassium carbonate is an effective catalyst for the synthesis of 2-amino-7-hydroxy-4H-chromene-3-carbonitriles. nih.govresearchgate.net
Piperidine : This secondary amine is an effective organobase catalyst for the multi-component synthesis of polyfunctionalized 1,4-dihydropyridines, a reaction class that shares mechanistic similarities with some dihydropyran syntheses. researchgate.net
Triethylamine (NEt₃), DIPEA (N,N-Diisopropylethylamine), and DABCO (1,4-Diazabicyclo[2.2.2]octane) : These tertiary amine bases are frequently used as proton scavengers and to facilitate the in situ generation of active catalysts, particularly in NHC-catalyzed reactions leading to dihydropyranones. nih.govwikipedia.orgnbinno.comrsc.org DIPEA, for example, is used in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. researchgate.net
DMAP (4-Dimethylaminopyridine) : DMAP is a highly effective nucleophilic catalyst and base. In the context of dihydropyranone synthesis, it has been shown to provide high yields when used as the base in certain NHC-catalyzed reactions. nih.gov
Sodium Acetate (NaOAc) : This mild base is used in transition metal-catalyzed reactions, such as ruthenium-catalyzed syntheses of dihydropyranones, where it plays a role in the catalytic cycle. nih.gov
The following table provides examples of bases used in the synthesis of dihydropyran and related heterocycles.
| Base | Reaction Type | Role of Base |
| Potassium Hydride (KH) | Fragmentation/Michael Addition | Deprotonation. thieme-connect.de |
| Potassium Carbonate (K₂CO₃) | Williamson Ether Synthesis | Base for deprotonation. nih.govresearchgate.net |
| Piperidine | Multi-component synthesis of dihydropyridines | Organobase catalyst. researchgate.net |
| DIPEA | Synthesis of pyranopyrazoles | Base catalyst. researchgate.net |
| DABCO | NHC-catalyzed annulation | Generation of NHC from azolium salt. nih.gov |
| NaOAc | Ru-catalyzed synthesis of dihydropyranones | Base in the catalytic cycle. nih.gov |
Transition Metal Catalysis (e.g., copper, ruthenium, nickel)
Transition metals are exceptional catalysts for a wide range of organic transformations due to their variable oxidation states and ability to coordinate with organic molecules. mdpi.com
Copper (Cu) : Copper catalysts, often in the form of C₂-symmetric bis(oxazoline)-Cu(II) complexes, are effective in catalyzing inverse electron demand hetero-Diels-Alder reactions. These reactions between α,β-unsaturated carbonyl compounds and electron-rich olefins can produce 3,4-dihydropyrans with high diastereo- and enantioselectivity. chemsynthesis.com
Ruthenium (Ru) : Ruthenium-based catalysts are well-known for their application in olefin metathesis. First and second-generation Grubbs' catalysts have been used to catalyze an olefin metathesis/double bond migration sequence of allyl ethers to form cyclic enol ethers, including dihydropyrans. chemsynthesis.com Additionally, ruthenium chloride (RuCl₃) has been used in catalytic systems for the synthesis of dihydropyranones. nih.gov
Nickel (Ni) : Nickel catalysts have been identified as highly active and selective for the hydrogenation and cyclization of nitro ketones to produce 3,4-dihydro-2H-pyrroles, which are nitrogen-containing analogues of dihydropyrans. researchgate.net This highlights the potential of nickel catalysis in related cyclization reactions to form oxygen heterocycles.
Biocatalysis and Enzyme-Mediated Transformations (e.g., lipase-catalyzed kinetic resolution)
Biocatalysis offers a green and highly selective approach to chemical synthesis, leveraging the power of enzymes to perform complex transformations under mild conditions. nbinno.com In the chemistry of dihydropyran carboxylates and their precursors, enzyme-mediated transformations are particularly valuable for establishing stereocenters with high enantiomeric purity.
A key application of biocatalysis in this area is the lipase-catalyzed kinetic resolution . Lipases are hydrolase enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture of alcohols or esters at a much faster rate than the other. ajchem-a.com This process allows for the separation of enantiomers, providing access to chirally pure building blocks that can be used in the synthesis of complex molecules containing dihydropyran rings. nih.govnih.gov
For instance, the kinetic resolution of racemic alcohols that are precursors to dihydropyran structures can be achieved through lipase-catalyzed acylation. ajchem-a.com Similarly, the enantioselective hydrolysis of a racemic ester can yield an enantiomerically enriched alcohol and the remaining unreacted ester. ajchem-a.com This strategy is particularly useful for preparing intermediates for the asymmetric synthesis of natural products and pharmaceuticals that feature the dihydropyran scaffold. nih.govnih.gov A variety of lipases, such as those from Candida antarctica and Pseudomonas cepacia, have been successfully employed for these resolutions. ajchem-a.com
Challenges and Future Research Directions in Dihydropyran Carboxylate Chemistry
Development of More Efficient, Economical, and Sustainable Synthetic Routes (Green Chemistry Principles)
A primary challenge in the synthesis of dihydropyran carboxylates is the development of methodologies that are not only efficient in terms of yield and reaction time but also economically viable and environmentally benign. The principles of green chemistry are central to this endeavor, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
Future research in this area will likely focus on:
Heterogeneous Catalysis: The use of reusable solid catalysts, such as metal-organic frameworks (MOFs) or metal oxides on solid supports, presents a significant opportunity for greener synthesis. For instance, a novel bismuth-loaded zirconia (Bi2O3/ZrO2) catalyst has been shown to be effective for the one-pot, four-component synthesis of 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, offering high yields (91-98%), short reaction times (around 20 minutes), and catalyst reusability for up to six cycles without significant loss of activity. rsc.orgresearchgate.net Similarly, tantalum-based MOF nanostructures have been successfully employed as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives. frontiersin.orgnih.gov
Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste is generated from the use of volatile organic solvents. researchgate.net Research into solvent-free reaction conditions, such as grinding or mechanochemistry, is a promising avenue. researchgate.net Additionally, the use of greener solvents like water, supercritical CO2, or ionic liquids is being explored to reduce the environmental impact of these syntheses. researchgate.net
Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step, minimizing the formation of byproducts. researchgate.net Future work will likely involve the design of new MCRs for the synthesis of a wider range of dihydropyran carboxylates.
Energy Efficiency: The use of alternative energy sources like microwave irradiation or sonication can often lead to shorter reaction times and lower energy consumption compared to conventional heating. scispace.com
| Green Chemistry Approach | Example Catalyst/Condition | Key Advantages |
| Heterogeneous Catalysis | Bi2O3/ZrO2 rsc.orgresearchgate.net | Reusable, high yields, mild conditions |
| Heterogeneous Catalysis | Tantalum-based MOFs frontiersin.orgnih.gov | Reusable, efficient, high surface area |
| Solvent-Free Conditions | Grinding researchgate.net | Reduced solvent waste, simple workup |
| Multicomponent Reactions | One-pot synthesis of dihydropyrano[2,3-c]pyrazoles rsc.orgresearchgate.net | High atom economy, operational simplicity |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of the dihydropyran ring is relatively well-understood, there is still considerable scope for discovering novel reactivity patterns and unprecedented transformations. This exploration can lead to the development of new synthetic strategies and the creation of novel molecular architectures.
Future research directions include:
Domino and Cascade Reactions: Designing reactions where a single event triggers a cascade of subsequent transformations can lead to the rapid construction of complex molecules from simple starting materials. Research into N-heterocyclic carbene (NHC)-organocatalyzed azolium-enolate cascade reactions for the synthesis of tetralines containing a dihydropyranone core showcases the potential of this approach. nih.gov
Reactions with Novel Nucleophiles and Electrophiles: Investigating the reactions of dihydropyran carboxylates with a wider range of nucleophiles and electrophiles can uncover new reaction pathways. For example, the reaction of 5-formyl-3,4-dihydro-2H-pyrans with various C- and N-nucleophiles has been shown to produce a diverse array of heterocyclic systems. chim.it
Photochemical and Electrochemical Transformations: The use of light or electricity to drive chemical reactions can enable transformations that are not accessible through traditional thermal methods. Visible-light photocatalysis has been used for the coupling of 1,4-dihydropyridines, a related class of heterocycles, suggesting potential for similar applications with dihydropyrans. researchgate.net
Advanced Stereoselective Synthesis Strategies for Chiral Dihydropyran Carboxylates
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The development of methods for the stereoselective synthesis of chiral dihydropyran carboxylates is therefore of paramount importance.
Key areas for future research are:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. N-heterocyclic carbenes (NHCs) have been particularly successful in catalyzing the enantioselective synthesis of dihydropyranones from various starting materials, including α,β-unsaturated aldehydes and carboxylic acids. nih.govmdpi.com Future work will likely focus on developing new, more efficient, and more selective organocatalysts.
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are also highly effective for a wide range of asymmetric transformations. For instance, palladium-catalyzed atroposelective C-H olefination has been used to synthesize axially chiral biaryls, a strategy that could potentially be adapted for the synthesis of chiral dihydropyran-containing compounds. rsc.org
Biocatalysis: Enzymes are highly selective catalysts that operate under mild conditions. The use of enzymes for the synthesis of chiral dihydropyrans is a promising green alternative to traditional chemical methods.
Diastereoselective Synthesis: For molecules with multiple stereocenters, controlling the relative stereochemistry is a significant challenge. The development of diastereoselective strategies, such as the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles, is an active area of research. nih.govbeilstein-journals.org
| Stereoselective Strategy | Catalyst/Method | Key Features |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) nih.govmdpi.com | High enantioselectivity, broad substrate scope |
| Metal Catalysis | Pd(II) with chiral ligands rsc.org | Potential for novel asymmetric transformations |
| Diastereoselective Synthesis | Acid-catalyzed cyclization of ketonitriles nih.govbeilstein-journals.org | Control over relative stereochemistry |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better process control, and easier scalability. researchgate.net The integration of flow chemistry with automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries.
Future directions in this area include:
Development of Continuous Flow Syntheses: Adapting existing batch syntheses of dihydropyran carboxylates to continuous flow processes can lead to significant improvements in efficiency and safety. Cipla has successfully developed a continuous flow synthesis for a key pyridone-carboxylic acid precursor to several HIV drugs, demonstrating the industrial potential of this technology. nih.gov
Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) to identify the optimal conditions for a given transformation. beilstein-journals.orgresearchgate.net
Telescoped and Multistep Flow Synthesis: Combining multiple reaction steps into a single, continuous flow process without isolating intermediates can significantly streamline the synthesis of complex molecules. beilstein-journals.orgresearchgate.net
Computational Design and Prediction of Novel Dihydropyran Carboxylate Structures and Their Properties
Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. These methods can be used to predict the properties of molecules, to understand reaction mechanisms, and to design new compounds with desired characteristics.
Future research will likely leverage computational tools for:
Virtual Screening and Drug Design: Computational methods can be used to screen large virtual libraries of dihydropyran carboxylates for potential biological activity, helping to prioritize compounds for synthesis and testing. nih.govnih.gov
Prediction of Physicochemical Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular structure, electronic properties, and reactivity. nih.govmdpi.com This information can guide the design of new molecules with specific applications in mind.
Mechanistic Studies: Computational modeling can provide detailed insights into reaction mechanisms, helping chemists to understand how reactions work and how they can be improved. nih.gov
Expansion of Applications in Diverse Fields of Chemical Synthesis and Materials Science
Dihydropyran carboxylates are versatile building blocks that can be used to synthesize a wide range of other molecules. chim.it There is significant potential to expand their applications beyond their traditional use in medicinal chemistry.
Future opportunities include:
Materials Science: The dihydropyran scaffold could be incorporated into polymers or other materials to impart specific properties. The development of novel polymers with unique optical, electronic, or thermal properties is an area of active research.
Agrochemicals: The biological activity of many dihydropyran derivatives suggests that they may have potential applications as herbicides, insecticides, or fungicides.
Fine Chemicals and Flavors: The dihydropyran ring is found in some natural products with characteristic odors and flavors, suggesting potential applications in the fragrance and food industries.
Q & A
Q. What emerging technologies could revolutionize the synthesis and application of dihydropyran derivatives?
- Methodological Answer : Continuous-flow microreactors enable precise control of exothermic reactions (e.g., nitro group additions). Automated high-throughput screening accelerates the exploration of substituent libraries. Hybrid computational-experimental platforms (e.g., ICReDD’s feedback loop) merge AI-driven reaction prediction with robotic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
